3-Cyanobenzenesulfonyl chloride

Beschreibung

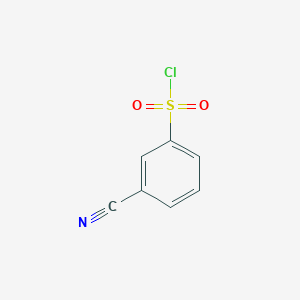

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNRGBRMCNHNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384236 | |

| Record name | 3-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56542-67-7 | |

| Record name | 3-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyanobenzenesulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from various chemical suppliers and databases to ensure a thorough and accurate representation of the compound's characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a chemical intermediate commonly used in organic synthesis. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is sensitive to moisture and should be stored under an inert atmosphere.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. Data has been aggregated from multiple sources to provide a range of observed values.

| Property | Value | Source(s) |

| CAS Number | 56542-67-7 | [1][3] |

| Molecular Formula | C₇H₄ClNO₂S | [1][4] |

| Molecular Weight | 201.62 g/mol | |

| Melting Point | 45-54 °C | [1][2] |

| Boiling Point | 148 °C | [2] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

| Solubility | Soluble in non-polar solvents (e.g., ethers, alkanes, aromatics).[6] Reacts with water. | [6] |

| Appearance | White to light yellow to dark green powder or crystals. | [1][2] |

Experimental Protocols

While specific experimental protocols for the determination of each physical property are not detailed in the available literature, a general procedure for the synthesis of this compound is provided below. This protocol also includes characterization data that confirms the identity of the synthesized compound.

Synthesis of this compound from 3-Aminobenzonitrile[3]

This procedure outlines the synthesis of this compound via the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Sulfur Dioxide (SO₂)

-

tert-Butyl Methyl Ether

-

Brine

-

Silica Gel (60-120 mesh)

-

Ethyl Acetate

-

Petroleum Ether

Procedure:

-

Diazotization:

-

Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide.

-

Stir this solution at 0 °C for 10 minutes.

-

Slowly add the sulfur dioxide/copper(I) chloride solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

-

Work-up and Purification:

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the product with tert-butyl methyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate in petroleum ether as the eluent.

-

The final product, this compound, is obtained as an off-white solid (1.9 g, 45% yield).

-

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 8.35 (t, J=1.5 Hz, 1H), 8.31-8.27 (m, 1H), 8.06-8.02 (m, 1H), 7.82 (t, J=7.9Hz, 1H).[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

In-Depth Technical Guide: 3-Cyanobenzenesulfonyl Chloride (CAS: 56542-67-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a cyano moiety, makes it a valuable building block for the synthesis of a diverse range of compounds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its emerging role in drug discovery, with a focus on its application in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 56542-67-7 | [1][2] |

| Molecular Formula | C₇H₄ClNO₂S | [1][3][4] |

| Molecular Weight | 201.63 g/mol | [1][3] |

| Melting Point | 49-53 °C | [1][3][5] |

| Boiling Point | 148 °C | [1][3] |

| Density | 1.53 g/cm³ (Predicted) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Appearance | White to light yellow to dark green powder to crystal | [2][3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [6] |

Spectroscopic Data

| Spectroscopy | Data Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ shows signals in the aromatic region. A notable triplet is observed at approximately 8.35 ppm, with multiplets between 8.27-8.31 ppm and 8.02-8.06 ppm, and a triplet at 7.82 ppm.[3] |

| ¹³C NMR | The carbon-13 NMR spectrum provides information on the carbon framework. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon of the cyano group (C≡N) is expected in the 115-125 ppm region. The carbon attached to the sulfonyl chloride group will be downfield due to the electron-withdrawing nature of the substituent. |

| Infrared (IR) | The IR spectrum of a sulfonyl chloride typically shows strong characteristic absorption bands for the S=O stretching vibrations in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. The C≡N stretch of the nitrile group will appear around 2230-2210 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns will likely involve the loss of Cl, SO₂, and CN. |

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer-type reaction starting from 3-aminobenzonitrile.[3][7]

Experimental Protocol: Synthesis from 3-Aminobenzonitrile[3][7]

-

Diazotization: Dissolve 3-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions: Synthesis of Sulfonamides

This compound is an excellent electrophile for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction, a variation of the Hinsberg test, is fundamental to its application in medicinal chemistry.[8]

Experimental Protocol: General Synthesis of N-Aryl-3-cyanobenzenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, such as pyridine or triethylamine (1.5 - 2.0 eq), to the solution and stir.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development

The sulfonamide moiety is a key pharmacophore present in a wide range of clinically used drugs. Derivatives of this compound are being explored for various therapeutic applications, most notably as kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.[10] The benzenesulfonamide scaffold can be readily modified to interact with the ATP-binding site of various kinases. The cyano group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and binding affinity of the molecule.

Derivatives of cyanobenzenesulfonamides have shown potential as inhibitors of various kinases, including those involved in cancer progression. The modular nature of their synthesis allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2][3][5] It can cause severe skin burns and eye damage.[2] It is harmful if swallowed, inhaled, or absorbed through the skin.[11]

Hazard Pictograms:

corrosive, harmful

Hazard Statements: H302, H312, H314, H332 - Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][11]

Precautionary Statements:

-

Prevention: P260, P264, P270, P271, P280 - Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][11]

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 - IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][11]

-

Storage: P405 - Store locked up.[9]

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[9]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and reactivity make it an attractive starting material for the preparation of diverse compound libraries. The demonstrated biological activity of sulfonamide derivatives, particularly as kinase inhibitors, underscores the importance of this compound as a valuable tool for medicinal chemists. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

3-Cyanobenzenesulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 3-Cyanobenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, this compound is a key reagent and building block. This guide provides comprehensive technical information, including its chemical properties, synthesis protocols, and potential applications, with a focus on data clarity and experimental reproducibility.

Core Molecular Data

This compound, also known as 3-(chlorosulfonyl)benzonitrile, is an organic compound notable for its bifunctional nature, incorporating both a reactive sulfonyl chloride group and a cyano group.[1][2] This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules.

Molecular Formula: C7H4ClNO2S[1][3][4]

Molecular Weight: 201.63 g/mol [1][2][4]

Physicochemical and Identification Properties

The following table summarizes the key identifiers and physical properties of this compound, facilitating its proper handling, storage, and use in experimental settings.

| Property | Value | Citations |

| CAS Number | 56542-67-7 | [1][2][4] |

| Synonyms | 3-(Chlorosulfonyl)benzonitrile, 3-cyanobenzene-1-sulfonyl chloride | [1][2][5] |

| Appearance | White to light yellow to dark green powder or crystal | [3][4] |

| Melting Point | 48.0 to 53.0 °C | [4] |

| Purity (GC) | >98.0% | |

| Storage Conditions | Room temperature, under inert gas, moisture sensitive | [4] |

| InChI Key | BHNRGBRMCNHNQD-UHFFFAOYSA-N | [2][3] |

| SMILES | ClS(=O)(=O)C1=CC=CC(=C1)C#N | [3] |

Experimental Protocols

Synthesis of this compound from 3-Aminobenzonitrile

A common and effective method for the laboratory-scale synthesis of this compound involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[4]

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Sulfur Dioxide (SO2)

-

Tert-butyl methyl ether

-

Water

-

Brine

-

Silica Gel (60-120 mesh)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).[4]

-

Cool the solution to 0 °C in an ice bath.[4]

-

Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.[4]

-

Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.[4]

-

In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide. Stir this mixture at 0 °C for 10 minutes.[4]

-

Slowly add the copper(I) chloride solution to the diazonium salt solution at 0 °C and continue stirring for 1 hour.[4]

-

After the reaction is complete, pour the mixture into ice water.[4]

-

Extract the product with tert-butyl methyl ether. Combine the organic layers and wash them sequentially with water and brine.[4]

-

Purify the crude product by column chromatography using silica gel (60-120 mesh) with an eluent of 5% ethyl acetate in petroleum ether to yield pure this compound.[4]

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the synthesis pathway and the general reactivity of sulfonyl chlorides, which is central to their application in drug development.

Applications in Research and Drug Development

This compound serves as a crucial intermediate for creating benzenesulfonamide derivatives.[4] The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs and clinical candidates.[6] The nitrile group, in particular, is known for its ability to form important interactions with biological targets, such as hydrogen bonding, and can act as a bioisostere for other functional groups.[7]

The reactivity of the sulfonyl chloride group allows for straightforward nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[8] This versatility makes it an invaluable tool for medicinal chemists in the construction of compound libraries for screening and lead optimization. For instance, benzenesulfonamide derivatives are explored as potential kinase inhibitors, which are a significant class of anticancer agents.[4]

References

- 1. usbio.net [usbio.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Cyanobenzene-1-sulfonyl chloride CAS#: 56542-67-7 [chemicalbook.com]

- 5. This compound - CAS:56542-67-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Solubility of 3-Cyanobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-cyanobenzenesulfonyl chloride (CAS No. 56542-67-7), a key intermediate in the synthesis of various compounds, including potential kinase inhibitors. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information inferred from synthetic and purification procedures and outlines a comprehensive protocol for its experimental determination.

Overview of this compound

This compound is a white to light yellow crystalline solid with a melting point in the range of 49-53°C. It is a reactive organosulfur compound widely used in medicinal chemistry and organic synthesis. Its utility is fundamentally linked to its solubility in various organic solvents, which dictates the choice of reaction media, purification methods, and overall process efficiency. The molecule's structure, featuring a polar sulfonyl chloride group and a moderately polar cyanophenyl group, suggests a nuanced solubility profile.

Qualitative Solubility Data

Direct, quantitative solubility measurements for this compound are not readily found in scientific literature. However, its solubility can be inferred from solvents successfully employed in its synthesis, extraction, and purification processes. The compound exhibits good solubility in a range of common non-polar and polar aprotic organic solvents.

| Solvent Class | Specific Solvent | Solubility Inference | Source |

| Ethers | tert-Butyl methyl ether | Used for product extraction from aqueous media, indicating good solubility. | [1] |

| Diethyl ether | The parent compound, benzenesulfonyl chloride, is soluble in diethyl ether. | ||

| Esters | Ethyl acetate | Used as a component of the eluent in column chromatography, implying solubility. | [1] |

| Hydrocarbons | Petroleum ether | Used as a component of the eluent in column chromatography. | [1] |

| Benzene | Used for extraction in the synthesis of related sulfonyl compounds. | ||

| Chlorinated | Dichloromethane (CH2Cl2) | Used as a solvent for flash chromatography, indicating good solubility. | |

| Aqueous | Water | Sulfonyl chlorides generally have very low solubility in water, which allows them to be precipitated from aqueous reaction mixtures and protects them from rapid hydrolysis. |

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle.

-

Polarity: The presence of the sulfonyl chloride (-SO₂Cl) and nitrile (-CN) groups imparts significant polarity to the molecule. This allows for favorable dipole-dipole interactions with polar aprotic solvents like ethyl acetate and dichloromethane.

-

Non-Polar Character: The benzene ring provides non-polar surface area, enabling dissolution in less polar solvents such as ethers and hydrocarbons.

-

Reactivity: It is crucial to note that this compound will react with protic solvents like alcohols and amines. Therefore, while it may dissolve in these solvents, it is consumed in a solvolysis reaction. It is slowly hydrolyzed by water.

The logical workflow for selecting an appropriate solvent for a reaction or purification involving this compound is visualized below.

Caption: Logical workflow for solvent selection.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

-

Sample Collection & Filtration: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe and immediately pass it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, weigh the dish containing the dried solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered aliquot in L)

Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The experimental workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility determination.

References

Spectral Data Analysis of 3-Cyanobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-cyanobenzenesulfonyl chloride (CAS No. 56542-67-7), a key intermediate in synthetic organic chemistry. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring this data are also provided, alongside a visual workflow of the spectral analysis process.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.25 | ddd | J ≈ 8.0, 1.5, 1.0 | 1H | Ar-H (ortho to -SO₂Cl) |

| ~ 8.15 | t | J ≈ 1.5 | 1H | Ar-H (ortho to -CN) |

| ~ 7.90 | ddd | J ≈ 8.0, 2.0, 1.0 | 1H | Ar-H (para to -SO₂Cl) |

| ~ 7.70 | t | J ≈ 8.0 | 1H | Ar-H (meta to both) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Ar-C -SO₂Cl |

| ~ 138.0 | Ar-C -H |

| ~ 135.0 | Ar-C -H |

| ~ 131.0 | Ar-C -H |

| ~ 130.0 | Ar-C -H |

| ~ 118.0 | Ar-C -CN |

| ~ 116.0 | -C N |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1380 | Strong | Asymmetric SO₂ stretch |

| ~ 1180 | Strong | Symmetric SO₂ stretch |

| ~ 750 | Strong | C-S stretch |

| ~ 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 201/203 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 166 | Medium | [M - Cl]⁺ |

| 138 | Medium | [M - SO₂Cl]⁺ |

| 102 | High | [C₆H₄CN]⁺ |

| 64 | Medium | [SO₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their m/z ratio.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

3-Cyanobenzenesulfonyl chloride chemical structure and IUPAC name

An In-depth Technical Guide to 3-Cyanobenzenesulfonyl Chloride

Introduction

This compound is an important bifunctional organic compound containing both a cyano and a sulfonyl chloride group. This unique combination of reactive sites makes it a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals. It serves as a precursor for a variety of benzenesulfonamide derivatives, which are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted at position 1 with a sulfonyl chloride (-SO₂Cl) group and at position 3 with a cyano (-C≡N) group.

IUPAC Name: 3-Cyanobenzene-1-sulfonyl chloride[1][2][3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a convenient reference for its physical and chemical characteristics.

| Property | Value | Citations |

| CAS Number | 56542-67-7 | [1][2][4] |

| Molecular Formula | C₇H₄ClNO₂S | [1][2][3][4] |

| Molecular Weight | 201.63 g/mol | [1][3] |

| Appearance | White to light yellow or dark green powder/crystal | [1][2][3][4] |

| Melting Point | 49-53 °C | [1][2][3] |

| Boiling Point | 148 °C | [1][2][3] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1][2][3] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Solubility | Good solubility in non-polar solvents (e.g., ethers, alkanes) | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3][4][5] |

| Sensitivity | Moisture Sensitive | [1][3][4][5] |

Experimental Protocols

Synthesis of this compound from 3-Aminobenzonitrile [1][6]

This protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction.

Materials:

-

3-Aminobenzonitrile (2.5 g, 21 mmol)

-

Concentrated Hydrochloric Acid (20 mL)

-

Deionized Water

-

Sodium Nitrite (1.5 g, 22 mmol)

-

Acetic Acid (25 mL)

-

Sulfur Dioxide (gas)

-

Copper(I) Chloride (0.2 g)

-

Ice

-

tert-Butyl methyl ether

-

Brine (saturated NaCl solution)

-

Silica Gel (60-120 mesh)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.

-

-

Sulfonyl Chloride Formation:

-

In a separate flask, prepare a solution of acetic acid (25 mL) saturated with sulfur dioxide gas.

-

Add copper(I) chloride (0.2 g) to this solution and stir at 0 °C for 10 minutes.

-

Slowly add the sulfur dioxide/copper(I) chloride solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at 0 °C.

-

Stir the combined mixture for 1 hour at 0 °C.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water.

-

Extract the product with tert-butyl methyl ether.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Purify the crude product by column chromatography using silica gel (60-120 mesh) with an eluent of 5% ethyl acetate in petroleum ether.

-

This procedure yields pure this compound as an off-white solid (yield: ~45%).[1][6]

-

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis.

-

Synthesis of Kinase Inhibitors: It is a key precursor for creating various benzenesulfonamide derivatives that have been investigated as potential kinase inhibitors.[1][3][5]

-

Hinsberg Test: Like other sulfonyl chlorides, it can be used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[7] Primary amines form sulfonamides that are soluble in base, while secondary amines form insoluble sulfonamides. Tertiary amines generally do not react to form stable sulfonamides.[7]

-

Protecting Group: The sulfonyl group can be used to protect amines.

The reactivity is dominated by the sulfonyl chloride group, which is a strong electrophile. It readily reacts with nucleophiles such as amines, alcohols, and water, leading to the substitution of the chloride atom. The cyano group can also undergo various chemical transformations, further adding to the synthetic utility of this compound. Given its sensitivity to moisture, all reactions and handling should be performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.[1][3][4][5]

References

- 1. 3-Cyanobenzene-1-sulfonyl chloride CAS#: 56542-67-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Cyanobenzene-1-sulfonyl chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 56542-67-7 | TCI AMERICA [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Cyanobenzenesulfonyl Chloride from 3-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-cyanobenzenesulfonyl chloride from 3-aminobenzonitrile, a critical transformation for the development of novel pharmaceutical agents and other fine chemicals. The core of this process relies on the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines into a wide array of functional groups.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of sulfonamides, a class of compounds with diverse biological activities. The synthesis pathway from 3-aminobenzonitrile involves a two-step process: the diazotization of the primary amine followed by a copper-catalyzed reaction with a sulfur dioxide source to yield the desired sulfonyl chloride. This guide details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-aminobenzonitrile via a Sandmeyer-type reaction. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzonitrile | [1] |

| Molecular Weight of Starting Material | 118.14 g/mol | [1] |

| Final Product | This compound | |

| Molecular Weight of Final Product | 201.62 g/mol | |

| Typical Reaction Yield | 70-85% | [2][3][4] |

| Purity of Crude Product | >95% | [2] |

Reaction Pathway: The Sandmeyer Approach

The synthesis proceeds through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to various functional groups via a diazonium salt intermediate.[5][6] The overall transformation can be summarized as follows:

-

Diazotization: 3-Aminobenzonitrile is treated with a nitrite source, such as sodium nitrite or an alkyl nitrite, in the presence of a strong acid like hydrochloric acid. This converts the amino group into a highly reactive diazonium salt.

-

Sulfonylation: The in situ generated diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[2][3] This step results in the formation of the this compound.

The following diagram illustrates the logical flow of the synthesis:

Caption: Synthesis workflow from reactants to the final product.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

-

3-Aminobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)[2]

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[2][3]

-

Ice

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 3-Aminobenzonitrile

-

In a well-ventilated fume hood, prepare a solution of 3-aminobenzonitrile in a suitable solvent such as a mixture of glacial acetic acid and concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[7][8]

-

Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminobenzonitrile, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.[9]

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation Reaction

-

In a separate flask, prepare a solution or suspension of the copper catalyst (e.g., CuCl) in the reaction solvent (e.g., acetic acid or acetonitrile).[2]

-

Saturate this solution with sulfur dioxide gas by bubbling it through the mixture, or alternatively, add a stable SO₂ surrogate like DABSO.[2][7]

-

Cool the copper catalyst/SO₂ mixture to 0-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred copper catalyst/SO₂ mixture. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the reaction temperature below 20-25 °C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the nitrogen evolution ceases.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude this compound.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

The following diagram outlines the experimental workflow:

References

- 1. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. cbijournal.com [cbijournal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

Theoretical Exploration of 3-Cyanobenzenesulfonyl Chloride: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3-cyanobenzenesulfonyl chloride, a molecule of interest in medicinal chemistry and organic synthesis. Through the application of computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. Detailed methodologies for computational and spectroscopic analyses are presented, alongside synthesized data in structured tables for clarity and comparative purposes. Visualizations of key workflows and conceptual relationships are provided to enhance understanding.

Introduction

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential kinase inhibitors.[1] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods, offer profound insights into these characteristics at an atomic level, complementing experimental data and guiding further research and development.

This guide focuses on the theoretical characterization of this compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for reliable prediction of molecular properties.[2] We will explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic frontier orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis.

Molecular Structure and Geometry

The equilibrium geometry of this compound was optimized using DFT calculations. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C6-C1-C2 | 120.1 |

| C2-C3 | 1.39 | C1-C2-C3 | 120.0 |

| C3-C4 | 1.39 | C2-C3-C4 | 119.9 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.40 | C5-C6-C1 | 119.9 |

| C1-S7 | 1.78 | C2-C1-S7 | 119.8 |

| S7-Cl8 | 2.07 | C6-C1-S7 | 120.1 |

| S7-O9 | 1.43 | C1-S7-Cl8 | 105.2 |

| S7-O10 | 1.43 | C1-S7-O9 | 108.5 |

| C3-C11 | 1.45 | C1-S7-O10 | 108.5 |

| C11-N12 | 1.15 | O9-S7-O10 | 121.0 |

| C2-C3-C11 | 120.2 | ||

| C4-C3-C11 | 119.9 | ||

| C3-C11-N12 | 179.5 |

Note: The data presented is a representative model based on typical values for similar structures, as a specific computational study on this compound was not found in the literature search.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for understanding the molecular dynamics and identifying functional groups. The theoretical FT-IR and FT-Raman spectra were calculated based on the optimized geometry. The assignments of the vibrational modes are presented below.

Table 2: Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) Scaled | FT-IR Intensity | FT-Raman Activity | Assignment (Potential Energy Distribution, %) |

| 3105 | 5.2 | 25.8 | ν(C-H) |

| 3080 | 6.1 | 22.4 | ν(C-H) |

| 2235 | 45.3 | 89.1 | ν(C≡N) |

| 1575 | 18.9 | 35.7 | ν(C=C) |

| 1470 | 25.6 | 15.3 | ν(C=C) |

| 1380 | 85.1 | 10.2 | νas(SO₂) |

| 1185 | 92.3 | 8.5 | νs(SO₂) |

| 1130 | 15.4 | 12.1 | β(C-H) |

| 1080 | 8.2 | 9.8 | Ring breathing |

| 890 | 12.7 | 5.4 | γ(C-H) |

| 750 | 65.8 | 18.9 | ν(C-S) |

| 560 | 78.2 | 28.6 | ν(S-Cl) |

| 430 | 33.1 | 15.2 | δ(SO₂) |

| 350 | 20.5 | 11.7 | δ(C-S-Cl) |

Note: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; β - in-plane bending; γ - out-of-plane bending; δ - deformation. The frequencies are scaled by a factor of 0.9613 for the B3LYP method.[3] The data is representative.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound were investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability.[4]

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 5.87 |

| Ionization Potential (I) | 7.85 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 4.915 |

| Chemical Hardness (η) | 2.935 |

| Chemical Softness (S) | 0.341 |

| Electrophilicity Index (ω) | 4.11 |

Note: I ≈ -E(HOMO); A ≈ -E(LUMO); χ = (I+A)/2; η = (I-A)/2; S = 1/η; ω = χ²/(2η). The data is representative.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the interactions between orbitals within the molecule. This analysis is instrumental in understanding the intramolecular charge transfer and the stability arising from hyperconjugative interactions.

Table 4: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O9 | σ(C1-S7) | 2.85 |

| LP(1) O10 | σ(C1-S7) | 2.85 |

| LP(1) Cl8 | σ(C1-S7) | 1.20 |

| π(C2-C3) | π(C4-C5) | 18.5 |

| π(C4-C5) | π(C2-C3) | 15.2 |

| π(C5-C6) | π(C1-C2) | 20.1 |

Note: LP denotes a lone pair. E(2) is the energy of hyperconjugative interactions. The data is representative.

Experimental and Computational Protocols

Synthesis of this compound

A general procedure for the synthesis involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[1]

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using a spectrometer with KBr pellets in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be recorded using a spectrometer with an Nd:YAG laser source.[5]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded in a suitable solvent (e.g., ethanol) using a double-beam spectrophotometer in the 200-800 nm range.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer using a deuterated solvent like CDCl₃ with TMS as an internal standard.

Computational Methodology

All theoretical calculations are typically performed using the Gaussian suite of programs.[4]

Visualization of Molecular Properties

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 3. Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide to 3-Cyanobenzenesulfonyl Chloride: Moisture Sensitivity and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives used in medicinal chemistry. However, its utility is intrinsically linked to its high reactivity, which includes a notable sensitivity to moisture. This technical guide provides an in-depth overview of the moisture sensitivity of this compound, offering a comprehensive resource for its safe and effective handling. The guide summarizes key physical and chemical properties, outlines detailed experimental protocols for handling under inert conditions, and discusses the implications of its reactivity.

Introduction

This compound (C₇H₄ClNO₂S) is an aromatic sulfonyl chloride containing a nitrile group in the meta position. This functional group combination makes it a versatile building block in the synthesis of a wide range of organic compounds. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophiles. This high reactivity, however, also renders the compound susceptible to hydrolysis, a critical consideration for its storage and use in chemical reactions. Understanding and mitigating this moisture sensitivity is paramount to ensure reaction efficiency, product purity, and laboratory safety.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This information has been compiled from various safety data sheets and chemical suppliers.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₄ClNO₂S | |

| Molecular Weight | 201.63 g/mol | [1] |

| CAS Number | 56542-67-7 | [1] |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 49-53 °C | [2][3] |

| Boiling Point | 148 °C | [2] |

| Solubility | Soluble in many organic solvents. Reacts with water. | |

| Hazard Statements | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [3] |

Moisture Sensitivity and Hydrolysis

The reaction is as follows:

The presence of the electron-withdrawing cyano group is expected to increase the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride due to the increased electrophilicity of the sulfur atom. The hydrolysis reaction is problematic as it consumes the reagent, generates corrosive byproducts, and can complicate reaction work-ups and product purification.

Experimental Protocols and Handling

Due to its moisture sensitivity and corrosive nature, stringent handling procedures are necessary when working with this compound.

General Handling and Storage

Table 2: General Handling and Storage Recommendations

| Aspect | Recommendation |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Store under an inert atmosphere (e.g., nitrogen or argon).[2][9] |

| Handling Environment | All manipulations should be carried out in a well-ventilated fume hood.[7][8][10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory.[5] A face shield may be necessary for larger quantities. |

| Dispensing | Dispense the solid reagent rapidly in a dry environment, preferably in a glove box or under a stream of inert gas. |

| Reaction Setup | All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. Reactions should be conducted under a positive pressure of an inert gas. |

Protocol for Sulfonamide Synthesis under Anhydrous Conditions

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions to minimize hydrolysis.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware

Procedure:

-

Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the reaction flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Addition of Sulfonyl Chloride: Dissolve the this compound (1.0-1.1 equivalents) in a separate flask in the same anhydrous solvent under an inert atmosphere. Transfer this solution to a dropping funnel.

-

Reaction: Add the solution of this compound dropwise to the stirred solution of the amine and base at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Work-up: Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent. The organic layer is washed with dilute acid (to remove excess amine), water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for handling moisture-sensitive this compound.

Hydrolysis of this compound

Caption: The hydrolysis reaction of this compound.

Conclusion

This compound is a potent electrophile and a valuable reagent in synthetic chemistry. Its pronounced moisture sensitivity necessitates careful handling and the use of anhydrous techniques to ensure successful and safe experimentation. While quantitative data on its rate of hydrolysis is not widely published, the qualitative understanding of its reactivity, as outlined in this guide, provides a robust framework for its effective use. By adhering to the recommended storage and handling protocols, researchers can minimize the impact of hydrolysis and leverage the full synthetic potential of this important building block.

References

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides Using 3-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. 3-Cyanobenzenesulfonyl chloride is a valuable reagent in this field, offering a versatile scaffold for creating diverse libraries of sulfonamide compounds. The presence of the cyano group provides a unique electronic and structural element that can be exploited to modulate the pharmacological properties of the final compounds. These derivatives have shown particular promise as inhibitors of carbonic anhydrases, enzymes that are overexpressed in various pathological conditions, including cancer.

This document provides detailed protocols for the synthesis of sulfonamides using this compound, along with data on their biological activities and insights into their mechanism of action.

Reaction Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

This section outlines a general protocol for the synthesis of N-substituted-3-cyanobenzenesulfonamides. This protocol can be adapted for a wide range of primary and secondary amines.

General Protocol for the Synthesis of N-Substituted-3-cyanobenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-substituted-3-cyanobenzenesulfonamide.

Data Presentation

The following tables summarize the biological activity of representative benzenesulfonamide derivatives, highlighting their potential as anticancer and enzyme-inhibiting agents.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 4e | MDA-MB-231 | 1.52 | [1] |

| MCF-7 | 8.36 | [1] | |

| 4g | MDA-MB-231 | 2.15 | [1] |

| MCF-7 | 11.82 | [1] | |

| 4h | MDA-MB-231 | 3.28 | [1] |

| MCF-7 | 18.04 | [1] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| 4e | CA IX | 10.93 | - | [1] |

| CA II | 1550 | - | [1] | |

| 4g | CA IX | 18.74 | - | [1] |

| CA II | 2860 | - | [1] | |

| 4h | CA IX | 25.06 | - | [1] |

| CA II | 3920 | - | [1] | |

| U-104 | CA IX | - | 45 | [2] |

| CA XII | - | 10,000 | [2] |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of sulfonamides and the signaling pathway associated with carbonic anhydrase IX, a key target for many cyanobenzenesulfonamide derivatives.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

Application Notes and Protocols: Reaction of 3-Cyanobenzenesulfonyl Chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of N-substituted-3-cyanobenzenesulfonamides, derived from the reaction of 3-cyanobenzenesulfonyl chloride with primary and secondary amines. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the cyano group and the established pharmacological importance of the sulfonamide moiety.

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties. The introduction of a cyano group at the meta-position of the benzenesulfonyl chloride scaffold offers a valuable synthetic handle for further molecular elaboration and can influence the electronic properties of the molecule, potentially enhancing its biological activity.

Reaction Principles and Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate. Subsequent elimination of a chloride ion, a highly effective leaving group, and a proton, typically facilitated by a base, yields the stable N-substituted-3-cyanobenzenesulfonamide product.

A base is essential to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used for this transformation include pyridine and triethylamine.

Below is a workflow diagram illustrating the general process for the synthesis and purification of N-substituted-3-cyanobenzenesulfonamides.

Caption: General workflow for the synthesis of N-substituted-3-cyanobenzenesulfonamides.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the reaction of this compound with a selection of primary and secondary amines under typical reaction conditions. Please note that reaction times and yields may vary depending on the specific substrate and reaction scale.

| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-3-cyanobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 85-95 |

| 2 | 4-Methylaniline | N-(p-Tolyl)-3-cyanobenzenesulfonamide | Dichloromethane | Pyridine | 12 | 88-96 |

| 3 | Benzylamine | N-Benzyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 16 | 90-98 |

| 4 | Cyclohexylamine | N-Cyclohexyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 18 | 85-92 |

| 5 | Morpholine | 4-(3-Cyanophenylsulfonyl)morpholine | Dichloromethane | Triethylamine | 12 | 92-99 |

| 6 | Piperidine | 1-(3-Cyanophenylsulfonyl)piperidine | Dichloromethane | Triethylamine | 12 | 90-97 |

| 7 | Diethylamine | N,N-Diethyl-3-cyanobenzenesulfonamide | Dichloromethane | Triethylamine | 24 | 75-85 |

| 8 | Pyrrolidine | 1-(3-Cyanophenylsulfonyl)pyrrolidine | Dichloromethane | Triethylamine | 14 | 88-95 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-3-cyanobenzenesulfonamides

This protocol provides a general guideline for the synthesis of N-substituted-3-cyanobenzenesulfonamides and may require optimization for specific amines.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with 1N HCl (2x) to remove excess pyridine or triethylamine, followed by saturated sodium bicarbonate solution (2x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-cyanobenzenesulfonamide.

Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapies.[1] Benzenesulfonamide derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway.[1]

The 3-cyano-benzenesulfonamide scaffold can serve as a template for the design of dual PI3K/mTOR inhibitors. The sulfonamide moiety can form key hydrogen bonding interactions within the ATP-binding site of these kinases, while the 3-cyano group can be further functionalized to enhance potency and selectivity.

The diagram below illustrates a simplified model of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a 3-cyanosulfonamide-based inhibitor.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 3-cyanosulfonamide derivative.

References

Protocol for N-Sulfonylation with 3-Cyanobenzenesulfonyl Chloride: Applications in Carbonic Anhydrase IX Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a fundamental reaction in organic and medicinal chemistry for the synthesis of sulfonamides, a key structural motif in a wide array of therapeutic agents. This protocol details the N-sulfonylation of primary and secondary amines using 3-cyanobenzenesulfonyl chloride. The resulting 3-cyanobenzenesulfonamide derivatives are of particular interest due to their potential as inhibitors of carbonic anhydrases (CAs), especially the tumor-associated isoform CA IX.[1][2]

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX is a promising strategy for anticancer drug development.[1][2] This document provides detailed experimental procedures for the synthesis of 3-cyanobenzenesulfonamides and discusses their application as CA IX inhibitors.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-sulfonylation of various amines with this compound and its isomers, providing a reference for expected outcomes with different substrate types.

| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |